2-Amino-3-(4-methylbenzoyl)-1-(2-methylphenyl)-4-(4-methylsulfanylphenyl)-4,6,7,8-tetrahydroquinolin-5-one
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Overview
Description
2-amino-3-(4-methylbenzoyl)-1-(2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-methylbenzoyl)-1-(2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Functional Group Modifications: Subsequent steps would involve introducing the various substituents (e.g., 4-methylbenzoyl, 2-methylphenyl, and 4-(methylsulfanyl)phenyl groups) through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and thiolation.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
Quinoline derivatives are known for their pharmacological properties, including anti-malarial, anti-inflammatory, and anti-cancer activities. This compound could be studied for similar biological activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-methylbenzoyl)-1-(2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its anti-malarial properties.
Chloroquine: A well-known anti-malarial drug.
Quinacrine: Another anti-malarial and anti-protozoal agent.
Uniqueness
What sets 2-amino-3-(4-methylbenzoyl)-1-(2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one apart is its unique combination of substituents, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C31H30N2O2S |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-imino-1-(2-methylphenyl)-4-(4-methylsulfanylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C31H30N2O2S/c1-19-11-13-22(14-12-19)30(35)29-27(21-15-17-23(36-3)18-16-21)28-25(9-6-10-26(28)34)33(31(29)32)24-8-5-4-7-20(24)2/h4-5,7-8,11-18,27,32,35H,6,9-10H2,1-3H3/b30-29+,32-31? |
InChI Key |
WIEGDAFOTUBCKH-QMQLSLSMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(C3=C(CCCC3=O)N(C2=N)C4=CC=CC=C4C)C5=CC=C(C=C5)SC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(C3=C(CCCC3=O)N(C2=N)C4=CC=CC=C4C)C5=CC=C(C=C5)SC)O |
Origin of Product |
United States |
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